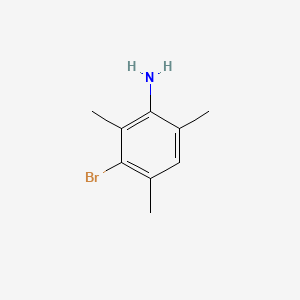

3-Bromo-2,4,6-trimethylaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMPTBHZPYDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350868 | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82842-52-2 | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Electrophilic Bromination of 2,4,6-Trimethylaniline (B148799)

The most common and direct route to synthesize 3-Bromo-2,4,6-trimethylaniline involves the electrophilic bromination of 2,4,6-trimethylaniline. The inherent structure of the starting material, with methyl groups occupying the ortho and para positions, guides the substitution to the desired location with high regioselectivity.

The mechanism of electrophilic bromination of anilines is a well-established process in organic chemistry, involving the attack of an electron-rich aromatic ring on an electrophilic bromine species. vedantu.com

The amino group (–NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. chemguide.co.ukwikipedia.org It strongly donates electron density into the benzene (B151609) ring through a resonance effect, making the ring significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. chemguide.co.uklibretexts.orglkouniv.ac.in The lone pair of electrons on the nitrogen atom becomes delocalized into the ring's π-system, increasing the electron density, particularly at the ortho and para positions. chemguide.co.ukscispace.comrsc.org

This strong activation means that the bromination of anilines can often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. chemguide.co.ukchemistrysteps.com The amino group is an ortho, para-director, meaning it directs incoming electrophiles to substitute at the positions adjacent (ortho) or opposite (para) to it. lkouniv.ac.inbyjus.com This directional preference is due to the superior resonance stabilization of the carbocation intermediate (the arenium ion) formed during ortho or para attack, where the positive charge can be delocalized onto the nitrogen atom. lkouniv.ac.in The intermediate from a meta attack lacks this additional stabilization. lkouniv.ac.in

In the specific case of 2,4,6-trimethylaniline, the ortho (positions 2 and 6) and para (position 4) are already substituted with methyl groups. This substitution pattern makes the bromination highly regioselective, as the electrophilic attack is directed to the only available carbon atoms on the ring, positions 3 and 5.

The regiochemical outcome of the bromination of 2,4,6-trimethylaniline is decisively controlled by the interplay of electronic and steric effects. Electronically, the amino group is the most powerful activating substituent, strongly directing the reaction. The methyl groups at the 2, 4, and 6 positions also contribute to the ring's activation via an inductive electron-donating effect. libretexts.org

The combined activating effects of the amino and methyl groups make the aromatic ring highly reactive. However, the crucial factor for regioselectivity is the steric blocking of the ortho and para positions. With these positions occupied, the electrophilic bromine is sterically and electronically funneled to attack the meta positions (3 and 5) relative to the amino group. Due to the molecule's symmetry, these two positions are chemically equivalent, leading to the formation of a single product, this compound.

For an electrophilic aromatic substitution to occur, a sufficiently electrophilic bromine species must be generated. acsgcipr.org In the case of highly activated substrates like 2,4,6-trimethylaniline, molecular bromine (Br₂) can be electrophilic enough to react directly, as the electron-rich ring can induce a dipole in the Br-Br bond. chemguide.co.ukchemistrysteps.com

However, various reagents and systems can be employed to generate a more potent electrophile or to control the reaction's selectivity. acsgcipr.orgnih.gov Common methods include:

Molecular Bromine with an Acid : The reaction is often carried out using bromine in the presence of an acid like hydrochloric acid (HCl) or acetic acid. The acid can assist in polarizing the Br₂ molecule, enhancing its electrophilicity. acsgcipr.org

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine, often used to avoid over-bromination and other side reactions. nih.govsmolecule.com

In Situ Generation : Electrophilic bromine can be generated in situ. One such method involves treating dimethyl sulfoxide (B87167) (DMSO) with hydrobromic acid (HBr) to form bromodimethylsulfonium bromide, which acts as a mild and selective brominating agent. acs.org Another approach uses a combination of potassium bromide (KBr) and an oxidizing agent. ccspublishing.org.cn

The core mechanism of the substitution follows a two-step pathway common to electrophilic aromatic substitutions. libretexts.orgkhanacademy.org

Electrophilic Attack : The reaction initiates with the nucleophilic π-electron system of the 2,4,6-trimethylaniline ring attacking the electrophilic bromine species. fiveable.me This is the slow, rate-determining step of the reaction. fiveable.me The attack breaks the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. libretexts.orglibretexts.org

Aromaticity Restoration : In the second, faster step, a base present in the reaction mixture (such as a bromide ion, water, or the solvent) abstracts a proton (H⁺) from the carbon atom that formed the new bond with the bromine atom. libretexts.orglibretexts.org The electrons from the carbon-hydrogen bond collapse back into the ring, restoring the stable aromatic system and yielding the final product, this compound. libretexts.org The high stability of the aromatic ring provides a strong thermodynamic driving force for this deprotonation step. libretexts.org

While the inherent structure of 2,4,6-trimethylaniline ensures high regioselectivity, reaction conditions can be optimized to maximize yield and purity. The primary challenge with highly activated anilines is controlling their high reactivity to prevent side reactions. chemistrysteps.com

Common optimization strategies involve careful selection of the brominating agent, solvent, and temperature. For instance, conducting the reaction at low temperatures (0–5 °C) is a standard method to moderate the reaction rate. Acetic acid is a frequently used solvent.

Recent advancements have introduced more efficient methods. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes while increasing the yield of this compound. The use of milder, more selective brominating agents like N-bromosuccinimide (NBS) or in situ generated bromodimethylsulfonium bromide also represents an important optimization strategy. nih.govacs.org

The table below summarizes and compares different reported methodologies for the bromination of 2,4,6-trimethylaniline.

| Method | Brominating Agent | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Conventional | Br₂ | Acetic Acid / HCl | 0–5 °C | 70–75% |

| Microwave-Assisted | Br₂ | HCl | 100 °C, 15 min | 85–90% |

| Milder Reagent Approach | Bromodimethylsulfonium bromide | Generated in situ from DMSO/HBr | Not specified | Reported as mild and selective acs.org |

| Alternative Reagent | N-Bromosuccinimide (NBS) | Various | Various | Reported as a selective agent nih.govsmolecule.com |

Catalytic Systems and Optimization

Hydrochloric Acid Catalysis

A widely utilized method for the synthesis of this compound involves the electrophilic bromination of 2,4,6-trimethylaniline using bromine in the presence of hydrochloric acid (HCl). koreascience.kr The reaction is typically initiated by adding 2,4,6-trimethylaniline dropwise to a solution of concentrated HCl, often in an ice bath, to form the 2,4,6-trimethylaniline hydrochloride salt. koreascience.kr Subsequently, a solution of bromine diluted in concentrated HCl is added to this suspension. koreascience.kr

The mechanism proceeds through the generation of an electrophilic bromine species, Br+, which is facilitated by the acidic environment. The highly activated aromatic ring of the aniline (B41778) derivative then undergoes electrophilic attack by the Br+ cation. The amino group and the ortho and para methyl groups direct the substitution to the meta position (position 3). Following the electrophilic attack, deprotonation occurs to restore the aromaticity of the ring, yielding the final product, this compound. To isolate the product, the reaction mixture is typically made basic, for example, by adding liquid ammonia (B1221849) to adjust the pH to 10, followed by extraction with an organic solvent like diethyl ether. koreascience.kr

Palladium-Catalyzed Bromination with N-Bromosuccinimide (NBS)

A more recent and selective approach to the bromination of aniline derivatives involves palladium catalysis with N-Bromosuccinimide (NBS) as the bromine source. This method offers advantages in terms of regioselectivity and reduced production of bromine-containing waste.

In a typical procedure, the reaction is carried out using a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). NBS serves as the electrophilic bromine source. The reaction is generally conducted in a solvent like dimethylformamide (DMF) at an elevated temperature, for instance, 80°C. This catalytic system has demonstrated high regioselectivity, often exceeding 95%, for the desired 3-bromo product. The palladium catalyst plays a crucial role in activating the C-H bond at the meta position, facilitating the selective bromination by NBS. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of this compound. This technique significantly reduces reaction times from hours to mere minutes. koreascience.kr

In a representative microwave-assisted protocol, 2,4,6-trimethylaniline, bromine, and hydrochloric acid are subjected to microwave irradiation. For instance, irradiating the reaction mixture at 100°C for as little as 15 minutes can lead to high yields of the desired product. Another documented procedure involves the microwave irradiation of 2,4,6-trimethylacetanilide, a derivative of 2,4,6-trimethylaniline, with a bromine solution in aqueous methanol (B129727) to produce 3-bromo-2,4,6-trimethylacetanilide, which can then be converted to the target compound. google.com The application of microwave energy accelerates the reaction rate, often leading to improved yields compared to conventional methods.

Comparative Analysis of Direct Bromination Approaches

The various direct bromination methods for synthesizing this compound each present distinct advantages and disadvantages in terms of yield, purity, scalability, and cost.

| Method | Typical Yield | Purity | Scalability | Cost | Key Features |

| Hydrochloric Acid Catalysis | Moderate (70-75%) | High | Excellent | Low | A well-established, cost-effective method suitable for large-scale production. |

| Palladium-Catalyzed Bromination | High | High | Good | Moderate | Offers high regioselectivity (>95%) and minimizes bromine waste. |

| Microwave-Assisted Synthesis | High (85-90%) | High | Moderate | Moderate | Drastically reduces reaction times and can improve yields. |

Multi-Step Synthesis from Aniline Derivatives

An alternative strategy for the synthesis of this compound involves a multi-step approach starting from simpler aniline derivatives. This route often provides a higher degree of control over the substitution pattern.

Bromination of Aniline and Protection Strategies

The synthesis of substituted anilines often requires the use of protecting groups to control the high reactivity of the amino group and to direct the substitution to the desired position. allen.in Direct bromination of aniline itself typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. allen.in

Subsequent Methylation Techniques

The introduction of methyl groups onto the aromatic ring or the nitrogen atom is a key step in the multi-step synthesis of this compound from a bromoaniline precursor. Various methylation techniques are available to achieve this transformation.

For N-methylation of a bromoaniline, reagents like methyl iodide in the presence of a base such as sodium hydride can be employed. Another approach involves the use of dimethyl carbonate under pressure, which is considered a more environmentally friendly methylating agent. google.com For the introduction of methyl groups onto the aromatic ring (C-methylation), Friedel-Crafts alkylation could be considered, although it is often challenging with anilines due to the reaction of the amino group with the Lewis acid catalyst. allen.in Therefore, protection of the amino group is typically required before carrying out such a reaction. The strategic application of these methylation techniques is essential for building the desired 2,4,6-trimethyl substitution pattern on the bromoaniline core.

Alternative and Emerging Synthetic Routes

While direct bromination remains a primary method, researchers are exploring alternative and more advanced synthetic strategies to improve efficiency, selectivity, and sustainability. These emerging routes include metal-catalyzed coupling reactions and the application of continuous flow technologies.

Metal-Catalyzed Coupling Reactions for Bromine and Methyl Group Introduction

Metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of substituted anilines. Palladium-catalyzed reactions, in particular, have shown significant promise. For instance, palladium-catalyzed C-H bromination using N-bromosuccinimide (NBS) as the brominating agent can achieve high regioselectivity. These reactions often employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a ligand. This approach can offer advantages in terms of milder reaction conditions and potentially reduced waste compared to traditional methods.

Furthermore, metal-catalyzed reactions can be employed to introduce the methyl groups themselves. While less common for this specific compound, methods like Suzuki-Miyaura cross-coupling reactions can be used to form aryl-aryl bonds, which could be adapted for the synthesis of highly substituted anilines. uliege.be

Nucleophilic Substitution Reactions in Synthesis

Nucleophilic aromatic substitution (SNAr) reactions provide another synthetic avenue, although they are generally less direct for preparing this compound. In a typical SNAr reaction, a leaving group on an aromatic ring is replaced by a nucleophile. tib.eu For the synthesis of substituted anilines, this could involve the reaction of a haloarene with an amine nucleophile. rsc.org However, for this compound, this would require a pre-functionalized benzene ring with appropriate leaving groups and subsequent introduction of the amino and methyl groups, making it a more complex and less efficient route compared to direct bromination.

The bromine atom on this compound itself can undergo nucleophilic substitution, allowing for the introduction of other functional groups and further diversification of the molecular structure. smolecule.com

Continuous Flow Synthesis Approaches for Related Compounds

Continuous flow chemistry is a rapidly developing field that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. wuxiapptec.comnjbio.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as bromination. njbio.commdpi.com

The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is crucial for controlling highly exothermic reactions and minimizing the formation of unwanted byproducts. njbio.commdpi.com By maintaining precise temperature control, flow chemistry can significantly suppress side reactions that might occur in a batch reactor due to localized temperature gradients. wuxiapptec.com This leads to higher product purity and yield. For instance, in other amine syntheses, flow chemistry has been shown to reduce the formation of impurities. d-nb.info

Continuous flow systems enable the rapid optimization of reaction conditions by allowing for quick changes in parameters such as temperature, pressure, and residence time. wuxiapptec.comrsc.org Once optimized, these systems can be run continuously for extended periods, leading to significantly higher throughput compared to batch processes. mit.eduresearchgate.net The ability to automate and scale up production by "numbering-up" (running multiple reactors in parallel) further enhances the efficiency of flow chemistry. mit.edu High-throughput experimentation can be coupled with flow chemistry to rapidly screen a large number of reaction conditions, accelerating the discovery and optimization of new synthetic routes. nih.gov

Reaction Condition Optimization and Yield Enhancement

The primary and most documented method for synthesizing this compound is through the direct electrophilic bromination of 2,4,6-trimethylaniline. The inherent directing effects of the amino and methyl groups on the aniline ring guide the bromine to the desired position. Specifically, the amino group activates the aromatic ring, while the methyl groups at the ortho and para positions sterically and electronically favor substitution at the meta-position (position 3).

Conventional methods typically involve the use of bromine (Br₂) in the presence of a catalyst like hydrochloric acid (HCl). However, research has explored various strategies to optimize this reaction, leading to significant improvements in yield and reaction time.

One notable advancement is the application of microwave-assisted synthesis . This technique has been shown to dramatically reduce the reaction time from hours to mere minutes. In a typical protocol, 2,4,6-trimethylaniline is irradiated with microwaves at 100°C for 15 minutes in the presence of Br₂ and HCl, resulting in yields between 85–90%. This is a substantial improvement over the 70–75% yields often obtained through conventional heating methods.

Another area of optimization involves the use of catalytic systems to improve efficiency and reduce waste. Palladium-catalyzed bromination using N-bromosuccinimide (NBS) as the bromine source has emerged as a promising alternative. This method offers higher regioselectivity and minimizes the formation of bromine-related byproducts.

The use of continuous flow reactors for industrial-scale production represents a significant optimization from traditional batch glassware used in laboratory settings. researchgate.net Continuous flow technology can help suppress side reactions such as hydrolysis and intermolecular coupling, which can be problematic in large-scale batch processes. mdpi.com This leads to higher yields and improved product purity. For instance, a continuous-flow process for a related reaction, the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole from 2,4,6-trimethylaniline, saw a yield increase from 60% to 85% by optimizing reaction conditions. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of this compound and related reactions.

| Parameter | Laboratory Scale | Industrial/Optimized Scale |

| Reactor Type | Batch glassware | Continuous flow reactor |

| Heating Method | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | 15 minutes (Microwave) |

| Catalyst System | HCl | Pd(OAc)₂/PPh₃ |

| Brominating Agent | Br₂ | N-bromosuccinimide (NBS) |

| Typical Yield | 70-75% | 85-90% (Microwave) |

Stereochemical and Regiochemical Control in Synthesis

Regiochemical control is a critical aspect of the synthesis of this compound. The substitution pattern of the starting material, 2,4,6-trimethylaniline, inherently directs the incoming electrophile (bromine) to the 3-position. The amino group is a powerful ortho-, para-director, but since these positions are already occupied by methyl groups, the bromination is directed to the available meta-position relative to the amino group. This inherent regioselectivity is a key advantage of this synthetic route.

However, achieving high regioselectivity can be challenging in other contexts of aromatic bromination. For instance, the bromination of aniline itself can lead to a mixture of products, often requiring the use of protecting groups to achieve the desired substitution pattern. The development of novel catalytic systems, such as those employing zeolites, has shown promise in achieving high regioselectivity in aromatic bromination reactions. smolecule.com For example, partially cation-exchanged Ca2+-Y zeolite has been shown to efficiently catalyze selective bromination. smolecule.com While not directly applied to this compound in the reviewed literature, these advanced methods highlight the ongoing efforts to achieve precise control over regioselectivity in aromatic functionalization.

Stereochemical control is generally not a factor in the direct synthesis of this compound itself, as the molecule is achiral. However, the compound can be a crucial building block in the synthesis of chiral molecules. For example, it has been used in the aza-Piancatelli rearrangement, a reaction that can be influenced by sterically hindered anilines like 2,4,6-trimethylaniline to produce specific stereoisomers. mdpi.com In such multi-step syntheses, the stereochemical outcome of subsequent reactions is of paramount importance, and the properties of the this compound intermediate can play a role.

The table below details research findings related to the control of synthesis.

| Aspect | Findings |

| Regioselectivity | The substitution pattern of 2,4,6-trimethylaniline inherently directs bromination to the 3-position due to steric and electronic effects. |

| Catalytic Influence | Palladium-catalyzed bromination with NBS offers higher regioselectivity (>95%) compared to traditional methods. |

| Advanced Methods | Zeolite catalysts and tin-mediated bromination have been explored for achieving high regioselectivity in other aniline brominations, suggesting potential for adaptation. smolecule.com |

| Stereochemistry | While the compound itself is achiral, it serves as a precursor in stereoselective reactions like the aza-Piancatelli rearrangement. mdpi.com |

Reactivity Profiles and Transformational Chemistry

Substitution Reactions of the Bromine Atom

The bromine atom in 3-bromo-2,4,6-trimethylaniline can be replaced through various substitution reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions

The direct displacement of a bromine atom from an aromatic ring via nucleophilic aromatic substitution (SNAr) is generally a challenging process. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of this compound, the aniline (B41778) and methyl groups are electron-donating, which deactivates the ring towards traditional SNAr reactions. Consequently, more forcing conditions or the use of transition metal catalysis is often necessary to achieve substitution.

While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations with other aryl bromides suggest that nucleophiles such as alkoxides, amides, and thiolates could potentially displace the bromine atom under catalytic conditions. For instance, copper-catalyzed methods, often referred to as Ullmann-type reactions, are commonly employed for the formation of carbon-oxygen and carbon-nitrogen bonds with aryl halides that are unreactive in traditional SNAr reactions. These reactions typically require a copper catalyst (e.g., CuI, CuBr), a ligand (such as phenanthroline or L-proline), a base (e.g., K2CO3, Cs2CO3), and a high-boiling polar solvent like DMF or dioxane at elevated temperatures.

The synthesis of derivatives like 3-methoxy-2,4,6-trimethylaniline from this compound would likely involve a copper-catalyzed methoxylation. Based on general protocols for such reactions, this compound could be treated with a methoxide source, such as sodium methoxide or methanol (B129727) in the presence of a suitable base, and a copper catalyst.

Table 1: Plausible Conditions for Copper-Catalyzed Methoxylation of this compound

| Parameter | Condition |

| Nucleophile | Sodium Methoxide (NaOMe) or Methanol (MeOH) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | L-Proline or 1,10-Phenanthroline |

| Base | Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) or Dioxane |

| Temperature | 100-150 °C |

Note: This table represents plausible conditions based on analogous reactions and would require experimental optimization for this specific substrate.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling of this compound with various aryl- or alkylboronic acids can produce a diverse library of 3-substituted-2,4,6-trimethylaniline derivatives, which are valuable intermediates in medicinal chemistry and materials science. Research has shown that Suzuki-Miyaura reactions on unprotected ortho-bromoanilines can be performed efficiently. nih.gov The steric hindrance from the two ortho-methyl groups in this compound necessitates careful selection of the catalyst and reaction conditions to achieve high yields.

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated that a catalyst system of CataXCium A Pd G3 is particularly effective. nih.gov This system showed compatibility with a wide range of boronic esters, including those with electron-rich and electron-poor aryl groups, as well as various functional groups. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Parameter | Condition | Reference |

| Aryl Halide | ortho-Bromoaniline | nih.gov |

| Boronic Acid/Ester | Aryl- or Alkylboronic acid/ester (1.5-2.0 equiv.) | nih.gov |

| Catalyst | CataXCium A Pd G3 (5-10 mol%) | nih.gov |

| Base | Potassium phosphate (K3PO4) (2.0 equiv.) | nih.gov |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | nih.gov |

| Temperature | 80-100 °C | nih.gov |

Suzuki–Miyaura Cross-Coupling for Biphenylamine Synthesis

Oxidation and Reduction Reactions

The functional groups of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

The aromatic amine group is susceptible to oxidation. The electrochemical oxidation of aniline derivatives typically proceeds via a one-electron oxidation to form a radical cation. mdpi.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including quinone-imines or polymeric materials. The methyl groups on the ring can also be susceptible to oxidation under harsh conditions, potentially leading to the formation of carboxylic acid derivatives. For instance, the oxidation of other trimethylaniline isomers can yield aminobenzoic acids.

The primary reduction reaction associated with this compound involves the C-Br bond. Catalytic hydrogenation or treatment with reducing agents can lead to hydrodebromination, replacing the bromine atom with a hydrogen atom to yield 2,4,6-trimethylaniline (B148799). This reaction is a common method for removing halogen atoms from aromatic rings. The synthesis of 2,4,6-trimethylaniline itself often involves the reduction of the corresponding nitro compound, 2,4,6-trimethylnitrobenzene, using reagents like iron or tin in acidic media. wikipedia.orggoogle.com

Reactions Involving the Amine Functional Group

The primary amine group (-NH₂) is a versatile functional handle that can undergo a range of chemical transformations.

Diazotization: Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly useful in synthesis and can be subjected to various Sandmeyer and related reactions to introduce a wide array of functional groups (e.g., -OH, -CN, -X where X is a halogen) in place of the original amino group.

Acylation: The amine group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide, which is a common strategy for protecting the amine group or for synthesizing more complex molecules. The resulting N-acyl derivative has altered reactivity; for example, the amide is a less powerful activating group for electrophilic aromatic substitution than the free amine.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can proceed to give secondary and tertiary amines, and ultimately, a quaternary ammonium salt. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Condensation Reactions

Condensation reactions of primary amines with carbonyl compounds to form imines (Schiff bases) are a fundamental transformation in organic chemistry. In the case of this compound, the significant steric hindrance around the amino group posed by the two ortho-methyl groups is expected to decrease the rate of condensation reactions compared to less substituted anilines.

While specific studies on the condensation reactions of this compound are not extensively documented, research on the closely related 2,4,6-trimethylaniline demonstrates its ability to form imines, which are crucial precursors for N-heterocyclic carbene (NHC) ligands. This suggests that despite the steric bulk, this compound can undergo condensation with suitable carbonyl compounds, likely requiring more forcing reaction conditions such as higher temperatures or the use of a catalyst to overcome the steric barrier.

A plausible reaction scheme for the formation of an imine from this compound and a generic aldehyde is presented below:

Table 1: Expected Reactivity in Condensation Reactions

| Reactant | Expected Product | Notes |

|---|---|---|

| Aldehyde (R-CHO) | Schiff Base (Imine) | Reaction likely requires elevated temperatures and/or a catalyst due to steric hindrance. |

| Ketone (R-CO-R') | Schiff Base (Imine) | Reaction is expected to be slower than with aldehydes due to increased steric hindrance of the ketone. |

Derivatization of the Amine Moiety

The amine functionality of this compound can be derivatized through various reactions, including acylation and sulfonylation. These reactions are also subject to the steric and electronic influences of the ring substituents.

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl derivatives. The steric hindrance from the ortho-methyl groups will likely necessitate more reactive acylating agents or the use of a catalyst to facilitate the reaction. The resulting amide will have restricted rotation around the C-N bond due to the bulky substituents.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamides. The steric hindrance is a significant factor, and the reaction might require specific conditions to proceed efficiently.

Table 2: Potential Derivatization Reactions of the Amine Moiety

| Reagent Type | General Structure | Expected Product |

|---|---|---|

| Acyl Halide | R-CO-Cl | N-Acyl-3-bromo-2,4,6-trimethylaniline |

| Acid Anhydride | (R-CO)₂O | N-Acyl-3-bromo-2,4,6-trimethylaniline |

| Sulfonyl Halide | R-SO₂-Cl | N-Sulfonyl-3-bromo-2,4,6-trimethylaniline |

Mechanistic Studies of Chemical Transformations

Due to a lack of specific mechanistic studies on this compound, the following discussion is based on established mechanisms for related aromatic amines, taking into account the specific structural features of the target compound.

The mechanism of imine formation from anilines and carbonyls typically proceeds through a two-step process:

Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, a carbinolamine.

Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the imine.

For this compound, the rate of the initial nucleophilic attack would be reduced by the steric hindrance of the ortho-methyl groups. The electronic effect of the bromine atom is twofold: its electron-withdrawing inductive effect decreases the nucleophilicity of the amine, while its electron-donating resonance effect can partially counteract this.

In derivatization reactions like N-acylation and N-sulfonylation, the mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively. The steric hindrance around the nitrogen atom is a major factor influencing the feasibility and rate of these transformations.

Reaction Kinetics and Thermodynamics

Reaction Kinetics:

Steric Effects: The primary determinant of reaction rates for this compound is the significant steric hindrance around the amino group. This will lead to a lower frequency of successful collisions in the correct orientation for a reaction to occur, resulting in slower reaction rates compared to less hindered anilines.

Electronic Effects: The bromine atom's inductive electron withdrawal will decrease the nucleophilicity of the nitrogen atom, further slowing down reactions where the aniline acts as a nucleophile.

Thermodynamics:

The thermodynamics of reactions involving this compound will be influenced by the stability of the products and reactants.

In condensation reactions, the formation of the C=N double bond is typically thermodynamically favorable, but the equilibrium may be less favorable than for unhindered anilines due to steric strain in the product.

Table 3: Predicted Kinetic and Thermodynamic Parameters

| Reaction Type | Predicted Rate Constant (k) | Predicted Enthalpy (ΔH) | Predicted Entropy (ΔS) |

|---|---|---|---|

| Condensation | Low | Exothermic | Negative |

| N-Acylation | Low | Exothermic | Negative |

| N-Sulfonylation | Low | Exothermic | Negative |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-2,4,6-trimethylaniline, offering precise insights into the arrangement of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides unambiguous evidence of its substitution pattern. The spectrum is characterized by distinct signals corresponding to the aromatic, methyl, and amine protons. The single aromatic proton (H-5) is expected to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. The three methyl groups, being in chemically non-equivalent environments due to the asymmetrical bromine substitution, are anticipated to resonate as three separate singlets. General spectral data suggests that aromatic protons in trimethylaniline derivatives appear in the δ 6.8–7.2 ppm range, while methyl groups are typically found between δ 2.2–2.4 ppm. The amino (-NH₂) protons generally produce a broad singlet that can vary in chemical shift depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | Variable (e.g., 3.5-4.5) | Broad Singlet |

| Ar-H (H-5) | ~7.0 | Singlet |

| -CH₃ (at C2) | ~2.3 | Singlet |

| -CH₃ (at C4) | ~2.2 | Singlet |

| -CH₃ (at C6) | ~2.4 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the six aromatic carbons and the three methyl carbons. The chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. The carbon atom directly bonded to the bromine (C-3) would experience a significant downfield shift. By comparing with the known spectrum of the parent compound, 2,4,6-trimethylaniline (B148799), the specific effects of the bromine substituent can be inferred. chemicalbook.com The analysis confirms the substitution pattern and the electronic environment of each carbon atom within the aromatic ring.

Table 2: Comparison of ¹³C NMR Chemical Shifts for 2,4,6-Trimethylaniline and Predicted Shifts for this compound

| Carbon Atom | 2,4,6-Trimethylaniline (Observed δ, ppm) chemicalbook.com | This compound (Predicted δ, ppm) |

| C1 (-NH₂) | 142.9 | ~144 |

| C2 (-CH₃) | 129.2 | ~130 |

| C3 | 121.9 | ~118 (ipso-Br effect) |

| C4 (-CH₃) | 128.4 | ~132 |

| C5 | 121.9 | ~125 |

| C6 (-CH₃) | 129.2 | ~135 |

| C2-CH₃ | 17.8 | ~18 |

| C4-CH₃ | 20.5 | ~21 |

| C6-CH₃ | 17.8 | ~22 |

To further confirm the precise spatial arrangement of the substituents, advanced two-dimensional NMR techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. sigmaaldrich.comchemsrc.com This method detects through-space interactions between protons that are in close proximity. For this compound, a 2D-NOESY experiment would be expected to show correlations between the amine (-NH₂) protons and the protons of the ortho-methyl groups at positions C2 and C6. Furthermore, correlations would be observed between the lone aromatic proton at C5 and the protons of the adjacent methyl groups at C4 and C6. These observations provide conclusive evidence for the assigned regiochemistry, confirming which positions on the aniline (B41778) ring are occupied by the methyl groups relative to the bromine atom and the amine group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of this compound. In the mass spectrum, the compound exhibits a characteristic molecular ion peak pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion: [M]⁺ at m/z 213 and [M+2]⁺ at m/z 215.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the bromine atom to give a fragment ion at m/z 134, or the loss of a methyl radical (-CH₃) resulting in a fragment at m/z 198/200.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₉H₁₂BrN]⁺ | Molecular Ion [M]⁺ | 213 / 215 |

| [C₉H₁₂N]⁺ | Loss of Bromine atom [M-Br]⁺ | 134 |

| [C₈H₉BrN]⁺ | Loss of Methyl radical [M-CH₃]⁺ | 198 / 200 |

| [C₈H₉N]⁺ | Loss of Br and CH₃ | 119 |

For the analysis of this compound at trace levels or in complex matrices such as environmental or biological samples, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers significantly enhanced resolution and sensitivity. nih.gov This technique utilizes two different chromatography columns to achieve superior separation of analytes. nih.govresearchgate.net Its high peak capacity is particularly valuable for distinguishing the target compound from isomers and other structurally related aromatic amines that might co-elute in a standard one-dimensional GC analysis. nih.gov The application of GC×GC-qMS has been demonstrated for the successful separation and detection of various aromatic amines, showcasing its power for resolving complex mixtures and identifying trace components. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The primary amino (-NH₂) group shows distinct stretching vibrations. In analogous aromatic amines, these N-H stretching bands typically appear in the 3300-3400 cm⁻¹ region. Other significant absorptions include C-H stretching from the methyl groups and the aromatic ring, C=C stretching within the benzene (B151609) ring, and vibrations corresponding to the C-N and C-Br bonds.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (-CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not widely published, analysis of the closely related compound, 2,4,6-trimethylanilinium bromide, offers significant insight into the expected crystal system and unit cell parameters. This analogue crystallizes in an orthorhombic system with the space group P b c a, indicating a highly ordered and symmetrical packing arrangement in the solid state. iucr.org

Table 2: Crystallographic Data for the Analogous Compound 2,4,6-Trimethylanilinium bromide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c a | iucr.org |

| a (Å) | 10.399 (2) | iucr.org |

| b (Å) | 18.720 (4) | iucr.org |

| c (Å) | 10.282 (2) | iucr.org |

| Volume (ų) | 2001.6 (7) | iucr.org |

The crystal packing of this compound is stabilized by a network of intermolecular forces. In the analogous structure of 2,4,6-trimethylanilinium bromide, the dominant interactions are N-H···Br hydrogen bonds that link the cation and anion, forming a robust three-dimensional network. iucr.org The amino group acts as a hydrogen bond donor, while the bromide ion serves as the acceptor.

The solid-state conformation of this compound is significantly influenced by steric hindrance from the substituents on the benzene ring. The presence of two methyl groups in the ortho positions (positions 2 and 6) relative to the amino group forces adjacent functional groups to orient themselves to minimize steric strain. In related crystal structures, the functional groups attached to the nitrogen atom are observed to lie nearly perpendicular to the plane of the trimethylphenyl ring. nih.gov The benzene ring itself is expected to be nearly planar, while the C-N bond and the amino hydrogens will likely be twisted out of this plane. This twisting is a direct consequence of the bulky ortho-substituents.

Elemental Analysis for Purity and Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine) in a sample. This allows for the verification of the empirical formula and the assessment of sample purity. The molecular formula for this compound is C₉H₁₂BrN, with a molecular weight of approximately 214.11 g/mol . avantorsciences.com Commercial sources typically report a purity of ≥98.0%, confirmed by gas chromatography (GC) or nonaqueous titration, which aligns with the theoretical composition. avantorsciences.comthermofisher.com

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.01 | 50.49% |

| Hydrogen | H | 1.008 | 5.65% |

| Bromine | Br | 79.90 | 37.31% |

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic characteristics and reactivity of molecules. For 3-Bromo-2,4,6-trimethylaniline, these calculations provide a quantitative picture of how its specific arrangement of atoms dictates its chemical nature.

The electronic structure of this compound is primarily dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing bromine (-Br) atom attached to the benzene (B151609) ring.

The three methyl groups, positioned at the ortho and para positions relative to the amino group, are electron-donating through an inductive effect. This increases the electron density on the aromatic ring. The amino group also donates electron density to the ring through resonance. Conversely, the bromine atom at the 3-position exerts an electron-withdrawing inductive effect due to its high electronegativity, alongside a weaker electron-donating resonance effect.

Computational studies on similar substituted anilines show that the nitrogen atom of the amino group is typically pyramidal, though this geometry can be influenced by steric and electronic factors. The presence of two ortho-methyl groups in this compound introduces significant steric hindrance, which can affect the planarity of the amino group and its conjugation with the aromatic ring. The partial atomic charge on the amine nitrogen is a key descriptor, with calculations on various anilines showing its importance in predicting properties like N-acetylation.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Aniline (B41778) Ring

| Substituent Group | Position | Predicted Electronic Effect | Impact on Ring Electron Density |

| Amino (-NH₂) | 1 | Strong Electron-Donating (Resonance) | Increase |

| Methyl (-CH₃) | 2, 6 (ortho) | Electron-Donating (Inductive), Steric Hindrance | Increase |

| Methyl (-CH₃) | 4 (para) | Electron-Donating (Inductive) | Increase |

| Bromo (-Br) | 3 | Electron-Withdrawing (Inductive) | Decrease |

This table is generated based on established principles of substituent effects in aromatic systems.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and distribution of these orbitals indicate how a molecule will interact with other chemical species.

For substituted anilines, chemical reactions often involve the transfer of electrons from the molecule's HOMO to the LUMO of an electrophile. The energy of the HOMO is therefore a critical parameter; a higher HOMO energy generally corresponds to greater reactivity towards electrophiles.

In this compound, the electron-donating methyl and amino groups are expected to raise the energy of the HOMO, making the molecule susceptible to oxidation and electrophilic attack. The HOMO is likely to be distributed across the π-system of the benzene ring and the lone pair of the amino nitrogen. The LUMO, conversely, would be the site for nucleophilic attack, and its energy and distribution are influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Studies on similar molecules show that electron-acceptor groups tend to lower the LUMO energy more significantly than the HOMO energy, thus reducing the energy gap.

Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity

| Orbital | Primary Location of Electron Density | Predicted Energy Level | Implication for Reactivity |

| HOMO | Aromatic Ring and Amino Group | Relatively High | Susceptible to Electrophilic Attack and Oxidation |

| LUMO | Aromatic Ring, influenced by Bromine | Relatively Low | Potential site for Nucleophilic Attack |

| HOMO-LUMO Gap | - | Moderate | Determines overall kinetic stability and spectral properties |

This table outlines the expected characteristics based on FMO theory applied to substituted anilines.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a method for observing the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility and intermolecular interactions of this compound in different phases.

The conformational flexibility of this compound is primarily associated with the rotation of the amino group and the methyl groups. The bond connecting the amino group to the aromatic ring allows for rotation, but this movement is significantly restricted by the two bulky methyl groups at the ortho positions (positions 2 and 6). This steric hindrance likely forces the amino group into a specific, energetically favorable orientation relative to the plane of the ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations. Such simulations have been used to understand the conformational preferences of other complex substituted aromatic compounds.

In the solid state and in solution, molecules of this compound interact through a variety of non-covalent forces. MD simulations can model these interactions, providing insight into the structure and properties of the condensed phases.

Key intermolecular interactions include:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br bonds with neighboring molecules. Halogen bonding, where the bromine atom acts as an electrophilic "σ-hole" acceptor, is also a possibility that can be modeled with specialized MD protocols.

Van der Waals Forces : These dispersion forces are significant, particularly due to the large surface area of the molecule and the presence of multiple methyl groups.

π-π Stacking : The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by electrostatic and dispersion forces.

MD simulations can quantify the strength and geometry of these interactions, helping to explain the compound's crystal packing and its behavior in different solvents.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of medium-sized organic molecules like this compound due to its balance of accuracy and computational cost.

Applications of DFT for this molecule include:

Geometry Optimization : DFT is used to calculate the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation : It allows for the calculation of the molecular electrostatic potential (MEP), which shows the charge distribution and helps predict sites for electrophilic and nucleophilic attack. It can also determine atomic charges.

Reactivity Analysis : DFT is widely used to calculate HOMO and LUMO energies and to model reaction mechanisms, including transition states and activation energies.

Spectroscopic Prediction : DFT can predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra.

Studies on a wide range of substituted anilines have demonstrated the power of DFT to correlate theoretical calculations with experimental observations, such as oxidation potentials and reaction rates, providing a deeper understanding of their chemical behavior.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic data, which are crucial for the identification and characterization of chemical compounds. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the chemical shifts in ¹H and ¹³C NMR spectra. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for theoretical NMR analysis. nih.govcore.ac.uk These calculations help in assigning the observed experimental chemical shifts to specific atoms within the molecule.

Similarly, theoretical vibrational analysis through DFT can predict the frequencies of IR and Raman active modes. nih.govnih.gov The calculated vibrational wavenumbers, which are often scaled to correct for anharmonicity and other systematic errors, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This allows for a detailed assignment of vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C-N, and C-Br bonds, as well as the vibrations of the benzene ring.

The electronic absorption spectra in the UV-Vis region can also be simulated using time-dependent DFT (TD-DFT) methods. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the aromatic system.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO |

| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

This table is illustrative. Actual predicted values would be obtained from specific computational studies.

Elucidation of Reaction Mechanisms at the Molecular Level

Computational studies are instrumental in unraveling the mechanisms of chemical reactions at the molecular level. For reactions involving this compound, DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation energies. This provides a detailed picture of the reaction pathway. core.ac.uk

For instance, in cross-coupling reactions, a common transformation for aryl halides, computational modeling can help understand the role of catalysts and additives. uni-regensburg.deacs.org Theoretical studies can elucidate the coordination of the aniline derivative to a metal center, the oxidative addition step, and the subsequent reductive elimination to form the final product. uni-regensburg.de

Furthermore, computational analysis can shed light on the regioselectivity of reactions, such as electrophilic aromatic substitution. core.ac.uk By calculating the electron density and using concepts like Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack, researchers can predict and explain the observed product distributions. researchgate.netresearchgate.net For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing bromine atom, as well as steric hindrance, governs its reactivity, and computational models can quantify these effects.

Computational Modeling of Derivatives

The principles of theoretical and computational chemistry extend to the study of derivatives of this compound. By systematically modifying the structure in silico, researchers can predict the properties of a wide range of related compounds without the need for their synthesis and experimental characterization.

For example, computational modeling can be used to design novel derivatives with specific electronic or optical properties. In the field of materials science, this approach is valuable for creating new luminogens for optoelectronic devices. By adding different functional groups to the parent molecule, it is possible to tune properties like the HOMO-LUMO gap, which influences the color and efficiency of light emission.

Quantitative Structure-Activity Relationship (QSAR) studies also rely heavily on computational modeling. ajpp.in In these studies, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for a series of derivatives and correlated with their biological activity. This allows for the development of predictive models that can guide the synthesis of new compounds with enhanced activity, for example, in the development of new pharmaceuticals or agrochemicals. ajpp.in

Computational studies on derivatives can also involve the investigation of their interaction with biological targets, such as enzymes or receptors, through molecular docking simulations. researchgate.net These simulations predict the preferred binding mode and affinity of a molecule to a specific protein, providing insights into its potential mechanism of action. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)aniline |

| 4-Bromoanisole |

| Cyclopentanol |

| Hexanol |

| Phenol |

| Triethylamine |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 2,4,6-Trimethylaniline (B148799) |

| 2,4-Dichloroaniline |

| 2,4-Dimethylaniline |

| 4-Methylaniline |

| 2,3,4-Trifluoroaniline |

| 2,4-Difluoroaniline |

| 4-Chloroaniline |

| 4-Fluoroaniline |

| 4-Bromophenyl |

| 4-Chlorophenyl |

| 4-Methyl phenyl |

| 2,4,6-tri-tertbutylaniline |

| p-Iodoaniline |

| Dehydroacetic acid |

| Phenylhydrazine |

| 2,4,5-Tribromoaniline |

| 2,4,6-Tribromoaniline (B120722) |

| 3-Bromo-N,N,4-trimethylaniline |

| 4-Bromoaniline |

| 4,N,N-Trimethylaniline |

| 3-bromo-4-methylaniline |

| Methyl iodide |

| Sodium hydride |

| Potassium carbonate |

| Ethyl acetate (B1210297) |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| Acetonitrile |

| 2,4,6-Tribromo-3-nitroaniline |

| 2,4,6-Trinitroaniline (Picramide) |

| 8-bromocamphoric anhydride |

| Malonate di-anion |

| 2,2'-aminoethoxyethanol |

| 2-amino-2-cyanopropane |

| 2-choloro-aniline |

| 2-fluoro-aniline |

| 3-amino-4-hydroxy-aniline |

| 3-bromo-4-methoxy-aniline |

| 3-bromo-4-methyl-aniline |

| 2-aminoacetonitrile |

| 3-chloro-4-methyl-aniline |

| 3-chloro-5-methoxy-aniline |

| m-amino-aniline |

| m-bromo-aniline |

| m-chloro-aniline |

| 3-methoxy-5-nitro-aniline |

| m-cyano-aniline |

| 3-methoxyl-aniline |

| 3-methyl-4-nitro-aniline |

| Imidazole |

| Oxalic acid |

| Urea |

| 2,4,6-trimethylaniline |

| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate |

| N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate |

| N-isopropylidene-2,4,6-trimethylaniline |

| Methyl trifluoromethanesulfonate |

| 4-bromonaphthalimide |

| 2,2,4-Trimethyl Pentane |

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Molecule Synthesis

3-Bromo-2,4,6-trimethylaniline serves as a key intermediate in the construction of larger, more complex molecular frameworks. The amine group provides a primary site for a wide range of chemical transformations, while the bromo- and methyl-substituted phenyl ring imparts specific steric and electronic properties to the target molecule.

Synthesis of Pharmaceuticals and Agrochemicals

In the fields of medicinal and agricultural chemistry, substituted anilines are fundamental precursors. This compound is classified as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and other custom chemicals. echemi.comlookchem.comlookchem.com The presence of the bromine atom is particularly significant, as halogenated compounds are prevalent in numerous pharmaceuticals and agrochemicals due to their ability to enhance biological activity and metabolic stability.

While specific, publicly documented examples of commercial drugs or pesticides derived directly from this compound are not prevalent, its structural motifs are found in patented herbicidal compounds. For instance, various 2-bromo-6-alkylanilines are cited as crucial intermediates in the preparation of 2-haloacetanilide herbicides. googleapis.com The synthesis pathway for these herbicides involves the direct haloacetylation of the brominated aniline (B41778), highlighting the industrial relevance of this class of compounds. googleapis.com

Table 1: Profile of this compound as a Synthetic Intermediate

| Property | Description | Reference |

|---|---|---|

| CAS Number | 82842-52-2 | echemi.com |

| Molecular Formula | C₉H₁₂BrN | echemi.com |

| Key Functional Groups | Primary Amine (-NH₂), Bromo (-Br), Methyl (-CH₃) | |

| Primary Application | Intermediate for APIs, custom synthesis, and chemicals | echemi.comlookchem.com |

| Structural Analogy | Precursor for 2-haloacetanilide herbicides | googleapis.com |

Precursor for Dyes and Organic Pigments

The core structure of this compound makes it a suitable precursor for the synthesis of specialized dyes and pigments. The parent compound, 2,4,6-trimethylaniline (B148799), is a known intermediate for acid alizarine dyes. google.com The introduction of a bromine atom onto this framework allows for the fine-tuning of the resulting chromophore's electronic properties, which can alter its color, stability, and performance.

Furthermore, this compound finds application in the more modern field of materials science, particularly in the production of luminogens for optoelectronic devices. In this context, the aniline derivative can be incorporated into larger conjugated systems that exhibit specific light-emitting properties, useful for applications like Organic Light-Emitting Diodes (OLEDs).

Role in Ligand Synthesis for Catalysis

The most significant and well-documented application of sterically hindered anilines like this compound is in the field of coordination chemistry and catalysis. The substituents at the 2- and 6-positions (ortho-positions) are crucial for creating bulky ligands that can stabilize metal centers and influence their catalytic activity.

Bulky Ligand Synthesis

The development of high-performance catalysts often relies on the design of ligands that control the steric and electronic environment of a metal center. This compound is an ideal precursor for such ligands due to the significant steric bulk imparted by the two ortho-methyl groups. These groups shield the metal center, promoting specific reaction pathways and preventing catalyst deactivation.

This structural feature is essential for synthesizing a class of ligands known as N-heterocyclic carbenes (NHCs). nih.gov NHCs are powerful ligands in organometallic catalysis, and their properties are heavily influenced by the substituents on their nitrogen atoms. nih.gov Using a bulky aniline like this compound to construct the NHC framework results in highly hindered and effective ligands for various catalytic transformations. nih.gov

Ligands for Organometallic Synthesis (e.g., Palladium Complexes)

Ligands derived from this compound are used to synthesize organometallic complexes with transition metals, most notably palladium. Palladium complexes are among the most important catalysts in organic chemistry, facilitating critical reactions such as cross-coupling. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center.

The bulky framework of ligands synthesized from this aniline helps to stabilize the palladium catalyst. Furthermore, the bromine atom on the ligand can modify the electronic properties or serve as a handle for further functionalization of the complex.

Preparation of 1,3-Diketimine Ligands for Coordination Chemistry

A prominent application of bulky anilines is in the synthesis of β-diketiminate ligands (often abbreviated as NacNac). These ligands are synthesized through a condensation reaction between a 1,3-diketone (such as acetylacetone) and two equivalents of an aniline. chemeurope.comthieme-connect.de

When a sterically hindered aniline like this compound is used, the resulting β-diketiminate ligand possesses large, bulky groups on the nitrogen atoms. mdpi.com This steric shielding is highly effective at stabilizing metal ions in unusual and reactive low-oxidation states. mdpi.com The modular nature of this synthesis allows chemists to systematically tune the ligand's properties by changing the aniline precursor, making this compound a valuable tool for creating custom ligands for specific applications in catalysis and coordination chemistry. nih.gov

Table 2: Application in Ligand Synthesis

| Ligand Type | Synthetic Precursor | Key Features Conferred | Relevant Chemistry |

|---|---|---|---|

| Bulky Ligands | This compound | Steric hindrance, electronic modification | General organometallic catalysis |

| N-Heterocyclic Carbenes (NHCs) | This compound | High steric bulk, catalyst stability | Transition-metal catalysis nih.gov |

| 1,3-Diketiminate (NacNac) Ligands | this compound | Steric shielding, stabilization of metal centers | Coordination chemistry, stabilization of low-oxidation states chemeurope.commdpi.com |

Precursor for Grubbs' Catalyst

While the non-brominated parent compound, 2,4,6-trimethylaniline, is a well-established precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as the 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand, which is central to second-generation Grubbs' olefin metathesis catalysts, specific documentation detailing the use of this compound for this purpose is not prevalent in the reviewed literature. researchgate.net The synthesis of these NHC ligands typically involves the condensation of an aniline derivative with glyoxal. researchgate.net

Stabilization of Metal Intermediates in Catalysis

Ligands derived from sterically bulky anilines play a crucial role in stabilizing reactive metal intermediates in catalytic cycles. The methyl groups ortho to the amine functionality in this compound provide significant steric shielding. If used to form an NHC or other ligand, this steric bulk would create a protective pocket around the metal center. This can prevent catalyst decomposition pathways, such as bimolecular decomposition, and influence the selectivity of the catalytic reaction. However, specific examples demonstrating the use of ligands explicitly derived from this compound for the stabilization of metal intermediates were not identified in the surveyed scientific literature.

Catalytic Applications in Chemical Transformations

The direct participation of this compound in catalytic reactions is a key area of interest, particularly where its electronic properties and steric bulk can influence the reaction outcome.

Rhodium-Catalyzed Multicomponent Reactions

Rhodium complexes are highly versatile catalysts for a wide array of organic reactions, including multicomponent reactions that allow for the construction of complex molecules in a single step. These reactions often involve C-H activation, amination, or cyclization pathways. While rhodium-catalyzed reactions, such as the amination of aryl bromides using NHC ligands, are known, specific examples of multicomponent reactions where this compound acts as a substrate or a key ligand component are not described in the available research. nih.gov

Copper-Catalyzed Reactions

This compound, as an aryl halide, is a suitable substrate for various copper-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-heteroatom and carbon-carbon bonds. A prominent example of such transformations is the Ullmann condensation or Ullmann-type reactions. organic-chemistry.orgwikipedia.org These reactions are pivotal in modern organic synthesis for creating complex molecules with applications ranging from pharmaceuticals to materials science. wikipedia.org

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound, a process that has been refined over the years to proceed under milder conditions than the harsh temperatures initially required. wikipedia.orgnih.gov More broadly, Ullmann-type reactions encompass the copper-catalyzed N-arylation and O-arylation of amines, phenols, and other nucleophiles with aryl halides like this compound. nih.govmdpi.com

The general mechanism for a copper-catalyzed N-arylation, for instance, is believed to involve the formation of an active Cu(I) species. This species undergoes oxidative addition with the aryl halide (this compound), leading to a Cu(III)-aryl intermediate. Subsequent reaction with a nucleophile (e.g., an amine or heterocycle) and reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst, completing the catalytic cycle. mdpi.com The use of ligands, such as l-proline, can significantly enhance the efficiency and substrate scope of these reactions, allowing them to proceed at moderate temperatures. mdpi.com

Table 1: Key Features of Copper-Catalyzed Reactions Involving Aryl Halides

| Reaction Type | Key Transformation | Catalyst System (Typical) | Significance |

| Ullmann Condensation | Ar-X + Ar-X → Ar-Ar | Cu(0) or Cu(I) salts | Synthesis of symmetric biaryls |

| Ullmann-type N-Arylation | Ar-X + R₂NH → Ar-NR₂ | Cu(I) or Cu(II) salts with ligands | Formation of C-N bonds for pharmaceuticals and materials |

| Ullmann-type O-Arylation | Ar-X + ROH → Ar-OR | Cu(I) or Cu(II) salts with ligands | Synthesis of diaryl ethers, important in natural products |

This table provides a generalized overview of Ullmann-type reactions applicable to aryl halides such as this compound.

Research has demonstrated the utility of these copper-catalyzed systems for a wide array of substrates, including sterically hindered ones, making them highly relevant for the functionalization of the sterically encumbered this compound molecule. mdpi.com

Functional Materials Development

The unique structural characteristics of this compound, namely its substituted aromatic ring, make it a valuable building block in the synthesis of functional materials. The bromine atom provides a reactive handle for polymerization or modification, while the trimethylaniline core can be incorporated into larger structures to tailor their physical and chemical properties.

The incorporation of aromatic and halogenated monomers into polymer backbones is a well-established strategy for enhancing thermal and chemical stability. The rigid aromatic structure of the trimethylaniline moiety can increase the glass transition temperature (Tg) of polymers, leading to better dimensional stability at elevated temperatures. The presence of the bromine atom can impart flame-retardant properties. While direct studies on polymers derived specifically from this compound are not extensively detailed in readily available literature, the principles of polymer chemistry suggest its utility. For instance, polyamides or polyimides synthesized using monomers derived from this compound would be expected to exhibit enhanced stability due to the aromatic and sterically hindered nature of the repeating units. This approach is analogous to the use of other halogenated aromatic compounds in creating high-performance polymers.

Substituted anilines are precursors to a variety of electro-active and photo-active materials, including Schiff bases and conjugated polymers. The condensation of anilines with aldehydes or ketones produces Schiff bases (imines), which can possess interesting non-linear optical (NLO) properties. mdpi.com The electronic properties of these materials are influenced by the substituents on the aromatic rings. The methyl groups on the this compound ring are electron-donating, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in derived materials. nih.gov

By strategically coupling this compound with other aromatic systems, for example via Suzuki or Heck reactions at the bromine position, it is possible to create extended π-conjugated systems. mdpi.com These systems are the foundation for organic materials used in light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The specific substitution pattern of this compound allows for precise control over the molecular architecture, which in turn dictates the final optical and electrical properties of the material. nih.govnih.gov

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from nitrogen-containing triazine rings linked by aromatic units. mdpi.com These materials are noted for their high thermal and chemical stability, permanent porosity, and large surface areas. mdpi.com The nitrogen-rich structure of CTFs makes them excellent candidates for applications such as gas adsorption, catalysis, and energy storage. mdpi.com

CTFs are typically synthesized through the trimerization of aromatic nitriles. Anilines, including sterically hindered ones like 2,4,6-trimethylaniline, can be converted into the necessary nitrile precursors. acs.org The resulting frameworks possess a high density of nitrogen atoms that can act as anchoring sites for catalytic metal nanoparticles, making them effective catalyst supports. mdpi.com Furthermore, the porous and conjugated nature of CTFs facilitates ion transport and provides numerous active sites, which is highly beneficial for their use as electrode materials in batteries and supercapacitors. mdpi.comoaes.cc The incorporation of building blocks derived from this compound could allow for post-synthetic modification of the CTF, where the bromine atoms serve as reactive sites for further functionalization.